molecular formula C6H7N5 B1465245 5-(Azidomethyl)-2-methylpyrimidine CAS No. 1073428-44-0

5-(Azidomethyl)-2-methylpyrimidine

Cat. No. B1465245
CAS RN: 1073428-44-0
M. Wt: 149.15 g/mol
InChI Key: OXVHQOPLGOPEQO-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2’-deoxyuridine is a click chemistry reagent containing an azide group . The azide function is widely used for coupling to alkyne-containing fragments via the renowned Click reaction . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .


Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine.


Chemical Reactions Analysis

Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .


Physical And Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy .

Scientific Research Applications

Pharmaceutical Synthesis

“5-(Azidomethyl)-2-methylpyrimidine” is used in the synthesis of various pharmaceuticals. For instance, it’s used in the production of Sartan drugs such as valsartan, losartan, and irbesartan . These drugs are used to treat high blood pressure and certain heart or kidney diseases .

Impurity Analysis

This compound is also used in the analysis of azido impurities in pharmaceuticals . For example, it’s used in the development of a highly sensitive LC-MS/MS method for the detection and quantification of azido impurities in the losartan drug substances .

Carcinogen Detection

This compound is used in the detection of carcinogenic substances in pharmaceuticals . For instance, it’s used in the detection of N-nitrosamine impurities known as potent carcinogens in several sartan drug substances .

Mutagenic Substance Analysis

“5-(Azidomethyl)-2-methylpyrimidine” is used in the analysis of mutagenic substances . It’s used in the detection of AZBT, an azido impurity known as a mutagenic and potentially carcinogenic substance, in sartans .

Future Directions

Azide-modified nucleosides have potential for future applications in situ or in vivo . They can be used for metabolic labelling of nucleic acids by bioorthogonally reactive building blocks in order to investigate intracellular metabolic processes .

properties

IUPAC Name

5-(azidomethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVHQOPLGOPEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azidomethyl)-2-methylpyrimidine

Synthesis routes and methods I

Procedure details

A solution of (2-methylpyrimidin-5-yl)methanol (0.82 g, 6.6 mmol) in toluene (30 mL) and methylene chloride (40 mL) at 0° C. was treated with diphenylphosphonic azide (2.8 mL, 13 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (2.0 mL, 13 mmol) and stirred at 0° C. for 2 h. After being further stirred at rt for 16 h, the reaction mixture was diluted with water (50 mL) and methylene chloride (50 mL). The organic layer was separated and washed with brine, dried (Mg2SO4), filtered, and concentration. The residue was purified by silica gel column to yield a colorless oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of (2-methylpyrimidin-5-yl)methanol (0.82 g, 6.6 mmol) in toluene (30 mL, 300 mmol) and methylene chloride (40 mL, 600 mmol) at 0° C. was treated with diphenylphosphonic azide (2.8 mL, 13 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (2.0 mL, 13 mmol) and stirred for 2 h at 0° C. After being further stirred at rt for 16 h, the reaction mixture was diluted with water (50 mL) and DCM (50 mL). The organic layer was separated and washed with brine, dried (Mg2SO4), filtered, and concentration. The residue was purified by column to give the product as a colorless oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Azidomethyl)-2-methylpyrimidine
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5-(Azidomethyl)-2-methylpyrimidine
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